molecular formula C12H11NS B15252011 5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole

5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole

Cat. No.: B15252011
M. Wt: 201.29 g/mol
InChI Key: OFCHTGBNDNLMEE-UHFFFAOYSA-N
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Description

5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a thiophene ring fused to an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction between a thiophene derivative and an isoindole precursor. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve scalable versions of the laboratory synthesis routes. These methods often require optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are chosen to facilitate the process and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the isoindole structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole is unique due to the combination of the thiophene and isoindole structures, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

5-thiophen-3-yl-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C12H11NS/c1-2-10-6-13-7-12(10)5-9(1)11-3-4-14-8-11/h1-5,8,13H,6-7H2

InChI Key

OFCHTGBNDNLMEE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C3=CSC=C3

Origin of Product

United States

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